2-(4-Metilpiperazin-1-il)nicotinonitrilo

Descripción general

Descripción

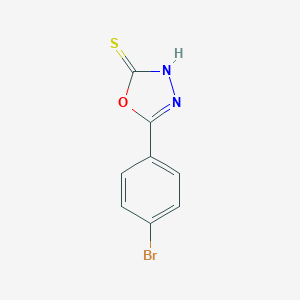

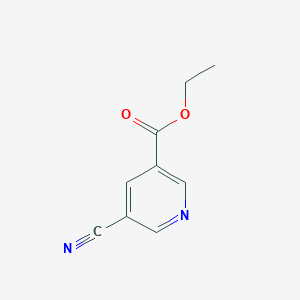

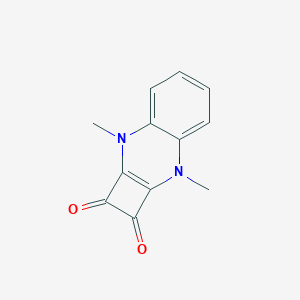

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves a one-pot method under microwave conditions . The Knoevenagel condensation reaction is used in this process . An efficient palladium-catalyzed C–C Suzuki coupling is also used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Methylpiperazin-1-yl)nicotinonitrile is represented by the formula C11H14N4 . More detailed structural analysis would require additional information such as spectroscopic data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Investigación Antiinflamatoria

Este compuesto ha sido estudiado por sus potenciales efectos antiinflamatorios. Un estudio publicado en Springer exploró sus efectos en la nocicepción inducida por ácido acético, que es un modelo para evaluar sustancias con posibles propiedades analgésicas y antiinflamatorias .

Ciencia de Materiales

La investigación publicada en Springer también indica que los derivados de este compuesto se han utilizado en mediciones de microdureza, que son importantes para comprender las propiedades mecánicas de los materiales .

Farmacología Antidepresiva

Un estudio disponible en ResearchGate discute la farmacología de un derivado de este compuesto, específicamente su potencial como antidepresivo en modelos conductuales de roedores .

Síntesis Orgánica

El compuesto se ha utilizado como fuente de ciano en la cianación de arenos mediada por acetato de cobre(II), facilitando la síntesis de derivados de ciano como lo informó la Royal Society of Chemistry .

Producción Biofarmacéutica

Según VWR, este compuesto se utiliza en la investigación de proteómica y podría tener aplicaciones en procesos de producción biofarmacéutica .

Para obtener información más detallada o aplicaciones adicionales, podría ser necesario acceder a bases de datos especializadas o ponerse en contacto con expertos en química farmacéutica.

Springer - Efecto antiinflamatorio Springer - Aplicación de la ciencia de los materiales ResearchGate - Farmacología antidepresiva

Mecanismo De Acción

The exact mechanism of action of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile is not yet fully understood. However, it is believed that the compound interacts with various cellular proteins, enzymes, and receptors, leading to a variety of biological effects. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and to activate certain receptors involved in the regulation of mood.

Biochemical and Physiological Effects

2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile has been found to have a range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been studied for its potential use in the treatment of a variety of neurological disorders, including depression and anxiety. Furthermore, it has been found to modulate the activity of certain enzymes involved in inflammation and to activate certain receptors involved in the regulation of mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile in laboratory experiments has a number of advantages and limitations. One of the major advantages is its availability in a wide range of concentrations and purity levels. This makes it easier to obtain and use for experiments. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents to dissolve it. Furthermore, it is not very stable and may degrade over time.

Direcciones Futuras

The potential applications of 2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile are vast and varied. In the future, it could be used in the treatment of a variety of medical conditions, including depression and anxiety. In addition, it could be used in the synthesis of drugs and other compounds. Furthermore, it could be used in the development of new materials and technologies. Finally, it could be used in the development of new diagnostic tools and treatments for a variety of diseases.

Métodos De Síntesis

2-(4-Methylpiperazin-1-yl)nicotinonitrilerazine-1-ylnicotinonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methylpiperazine-1-ylacetone with sodium cyanide in an aqueous solution. This reaction yields the desired compound in a high yield. Other methods for synthesizing 4-methylpiperazine-1-ylnicotinonitrile include the reaction of 4-methylpiperazine-1-ylacetone with acrylonitrile, the reaction of 4-methylpiperazine-1-ylacetone with sodium borohydride, and the reaction of 4-methylpiperazine-1-ylacetone with sodium hydroxide.

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52943-14-3 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)